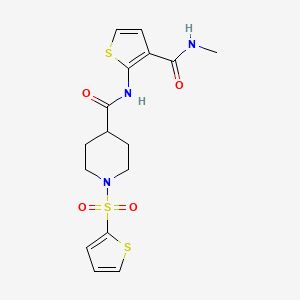

N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-[3-(methylcarbamoyl)thiophen-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S3/c1-17-15(21)12-6-10-25-16(12)18-14(20)11-4-7-19(8-5-11)26(22,23)13-3-2-9-24-13/h2-3,6,9-11H,4-5,7-8H2,1H3,(H,17,21)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACNCXXORAXMFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 336.43 g/mol

- Structural Features : The compound features a piperidine core, thiophene rings, and a sulfonamide group, which are known to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thiophene rings can engage in π-π stacking interactions with aromatic amino acids in proteins, while the piperidine moiety allows for hydrogen bonding with various biological targets. These interactions can modulate enzyme activities and receptor functions, leading to diverse biological effects.

Antitumor Activity

Research has indicated that derivatives of thiophene-based compounds exhibit significant antitumor properties. For instance, studies evaluating similar compounds have shown promising results against various cancer cell lines:

| Compound | Cancer Cell Line | IC (µM) |

|---|---|---|

| 13g | A549 | 0.20 ± 0.05 |

| 13g | MCF-7 | 1.25 ± 0.11 |

| 13g | HeLa | 1.03 ± 0.24 |

These compounds were identified as dual inhibitors of the PI3Kα/mTOR pathway, which is crucial in cancer cell proliferation and survival .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Similar compounds featuring thiophene and piperidine rings have been evaluated for their ability to inhibit bacterial growth. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various thiophene derivatives, including those with piperidine frameworks, and assessed their biological activities against multiple cancer cell lines. The results indicated that modifications in the thiophene substituents significantly affected their antitumor potency .

- Inhibitory Effects on Enzymes : Investigations into the enzyme inhibition profiles of related compounds revealed that they could effectively inhibit key enzymes involved in tumor growth and survival pathways, such as PI3K and mTOR .

- Structure-Activity Relationship (SAR) : The relationship between chemical structure and biological activity was explored through SAR studies, which highlighted that specific functional groups enhance the binding affinity to target proteins while improving pharmacological profiles.

Comparison with Similar Compounds

Key Observations :

- Sulfonyl Group Impact: Halogenated phenylsulfonyl groups (e.g., 2,4-dichloro in 4–20) are associated with lower yields (16–48%) compared to non-halogenated analogs (e.g., 63% for 4–25 with 3,5-dimethylphenyl) . The target compound’s thiophene-sulfonyl group may offer improved synthetic accessibility and reduced steric hindrance.

- In contrast, the target compound’s thiophene-carbamoyl group provides a smaller, more flexible structure, which may influence pharmacokinetics .

Computational and Crystallographic Insights

- Density Functional Theory (DFT) : Methods described in could model the electron density of the sulfonyl and carbamoyl groups to predict interaction strengths with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.